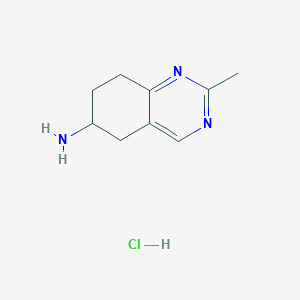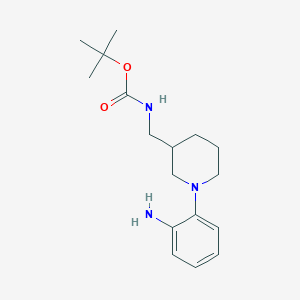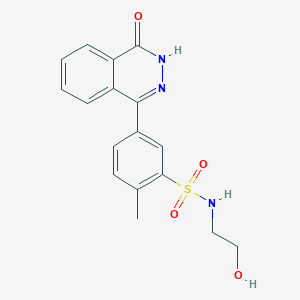
N-(2-hydroxyethyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by its unique structure, which includes a phthalazinone core, a hydroxyethyl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through nucleophilic substitution reactions using suitable reagents such as ethylene oxide or ethylene glycol.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety can be attached via sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phthalazinone core can be reduced to form dihydrophthalazinone derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrophthalazinone derivatives.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit PARP.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide primarily involves the inhibition of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair by recognizing and binding to DNA strand breaks. The compound binds to the active site of PARP, preventing it from catalyzing the formation of poly(ADP-ribose) chains. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells that rely heavily on PARP for survival.
Comparaison Avec Des Composés Similaires
N-(2-hydroxyethyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide can be compared with other phthalazinone derivatives, such as:
Olaparib: Another PARP inhibitor used in cancer therapy. While both compounds inhibit PARP, this compound may have different pharmacokinetic properties and potency.
Rucaparib: Similar to Olaparib, Rucaparib is also a PARP inhibitor with applications in cancer treatment. The structural differences between these compounds can lead to variations in their efficacy and side effect profiles.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C17H17N3O4S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H17N3O4S/c1-11-6-7-12(10-15(11)25(23,24)18-8-9-21)16-13-4-2-3-5-14(13)17(22)20-19-16/h2-7,10,18,21H,8-9H2,1H3,(H,20,22) |
Clé InChI |
GWFBHDILRDPPML-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


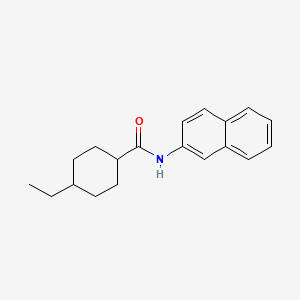
![(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12450362.png)
![2-amino-6-benzyl-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12450373.png)
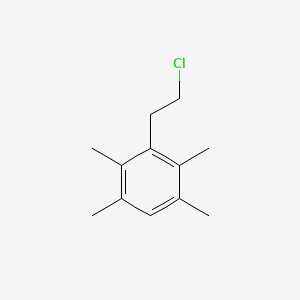
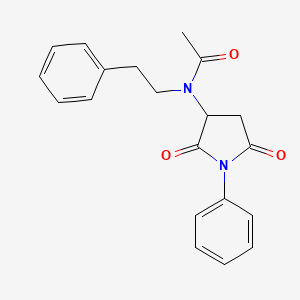
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline](/img/structure/B12450384.png)


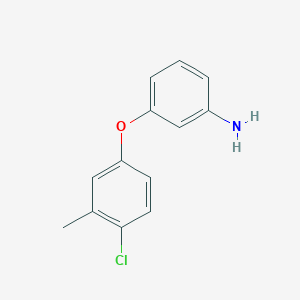
![2-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12450412.png)
![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12450424.png)
